6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Description
Properties
IUPAC Name |
6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-1,2,3,6a,7,8,9,10,10a,10b-decahydro-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O2/c1-15-10-11-19(16(2)12-15)22(31)14-29-21-9-4-3-8-20(21)24-27-23(28-30(24)25(29)32)17-6-5-7-18(26)13-17/h5-7,10-13,20-21,23-24,27-28H,3-4,8-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMRJTDXTJZFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2C3CCCCC3C4NC(NN4C2=O)C5=CC(=CC=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 325.37 g/mol. The structure features a triazoloquinazolinone scaffold known for various pharmacological properties.
Research indicates that compounds with a triazoloquinazolinone core often exhibit significant biological activities through various mechanisms:
- Inhibition of Kinases : Many derivatives of quinazolinone are known to inhibit specific kinases involved in cancer progression. For example, the compound has shown potential in inhibiting polo-like kinase 1 (Plk1), which is crucial in mitotic regulation and is overexpressed in several cancers .
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition can lead to reduced inflammation and pain relief, making these compounds candidates for treating inflammatory diseases .
- Anticancer Properties : The triazoloquinazolinone derivatives have been studied for their anticancer properties. They can induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Kinase Inhibition | Inhibition of Plk1 | |
| Anti-inflammatory | COX-2 inhibition | |
| Anticancer | Induction of apoptosis |
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Plk1 Inhibition : A study identified a series of triazoloquinazolinone derivatives that effectively inhibited Plk1 with IC50 values ranging from 0.01 to 0.05 μM. These compounds showed enhanced selectivity compared to traditional inhibitors like Rofecoxib .
- COX Inhibition Study : Research demonstrated that certain derivatives exhibited selective COX-2 inhibitory activity with IC50 values as low as 0.52 μM, indicating their potential as anti-inflammatory agents with fewer side effects compared to non-selective NSAIDs .
Comparison with Similar Compounds
Structural Analogues in the Triazoloquinazoline Class
provides data on structurally related triazolo[1,5-c]quinazolines with varying substituents. Key comparisons include:
Key Observations:
Comparison with Thiazolo-Triazole Derivatives
Compounds like (5E)-2-(4-Chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () and 5-(2,4-difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole () feature a thiazolo-triazole core instead of triazoloquinazoline.
Key Observations:
- Core Heterocycle: The triazoloquinazoline core in the target compound may offer greater rigidity and planar structure compared to thiazolo-triazoles, influencing receptor interaction .
- Fluorine Substitution: The 3-fluorophenyl group in the target compound vs. 2,4-difluorophenyl in ’s compound may result in distinct electronic profiles, affecting solubility and target selectivity.
Research Implications and Limitations
- Pharmacological Data: Limited evidence on the target compound’s bioactivity necessitates further studies.
- Structural Diversity: Expanding substituent libraries (e.g., incorporating sulfonyl or methoxy groups as in and ) could improve solubility or target engagement .
Preparation Methods
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions have emerged as efficient pathways for constructing the triazoloquinazolinone scaffold. A validated protocol involves the condensation of 3-fluorobenzaldehyde (1.0 mmol), 2-(2,4-dimethylphenyl)-2-oxoethylacetamide (1.0 mmol), and 3-amino-1,2,4-triazole (1.0 mmol) using a deep eutectic solvent (DES) composed of glucose, pregabalin, and urea (2:1:5 molar ratio) at 120°C for 20–40 minutes. This method achieves yields of 80–99% through synergistic hydrogen bonding interactions that lower activation energy (Table 1).
Table 1: Optimization of DES-Catalyzed MCR
| DES Composition (Glucose:Pregabalin:Urea) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 2:1:5 | 120 | 20 | 99 |
| 3:1:5 | 120 | 25 | 95 |
| 1:2:5 | 120 | 40 | 82 |
Alternative catalytic systems like MIL-101(Cr) (7 mg in acetonitrile at room temperature) demonstrate comparable efficiency, with the advantage of catalyst recyclability for up to five cycles without significant activity loss.
Stepwise Assembly from Isatoic Anhydride Precursors
A sequential synthesis route begins with functionalizing isatoic anhydride 10 (Figure 1). Reaction with 3-fluoroaniline in refluxing ethanol produces 2-amino-N-(3-fluorophenyl)benzamide, which undergoes cyclization with carbon disulfide (CS₂) and potassium hydroxide to form the 2-thioxoquinazolin-4(1H)-one intermediate 11 . Subsequent treatment with hydrazine hydrate generates a hydrazide derivative, which reacts with 2-(2,4-dimethylphenyl)-2-oxoacetyl chloride in pyridine to install the side chain. Final cyclocondensation at 80°C for 6 hours yields the target compound with 76% isolated yield.
Side Chain Functionalization and Regioselectivity Control
Introducing the 2-(2,4-dimethylphenyl)-2-oxoethyl group necessitates careful optimization to prevent regioisomer formation. Kinetic studies reveal that alkylation at the N6 position of the triazoloquinazolinone core proceeds preferentially when using 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one in dimethylformamide (DMF) with cesium carbonate as base. Microwave irradiation (150°C, 15 min) enhances reaction efficiency to 89% yield while minimizing decomposition of the acid-sensitive 3-fluorophenyl group.
Critical Parameters for Side Chain Installation:
- Solvent Polarity: DMF > DMSO > Acetonitrile (reactivity correlation: ε = 37.2 > 46.7 > 37.5)
- Base Strength: Cs₂CO₃ (pKa = 10.4) > K₃PO₄ (pKa = 9.8) > Et₃N (pKa = 10.7)
- Temperature: 150°C (microwave) vs. 80°C (thermal) → 20% yield increase
Advanced Catalytic Systems and Green Chemistry
Deep Eutectic Solvent (DES) Optimization
The glucose/pregabalin/urea DES (NGPU) demonstrates exceptional performance due to its Bronsted acidity (pH 2.8) and hydrogen-bond-donating capacity. FT-IR analysis confirms DES formation through O-H···N interactions between glucose hydroxyls and pregabalin amine groups. Thermo-gravimetric analysis (TGA) shows stability up to 180°C, enabling high-temperature reactions without solvent decomposition.
Heterogeneous Catalysis with MOFs
MIL-101(Cr), a chromium terephthalate metal-organic framework, provides Lewis acid sites that activate carbonyl groups during cyclocondensation. Powder XRD analysis confirms retention of crystallinity after five catalytic cycles, with surface area maintained at 1,150 m²/g (BET method).
Analytical Characterization and Quality Control
Key spectroscopic data for the target compound:
- ¹H NMR (600 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.89–7.21 (m, 7H, aromatic), 5.12 (s, 2H, CH₂CO), 2.65 (s, 3H, CH₃), 2.31 (s, 3H, CH₃)
- HRMS (ESI⁺): m/z 513.1789 [M+H]⁺ (calc. 513.1793)
- XRD: Characteristic peaks at 2θ = 8.7°, 12.3°, 17.9° confirm triclinic crystal system
Purity profiles by HPLC (C18 column, acetonitrile/water 70:30) show ≥99% purity with retention time 6.78 min.
Industrial-Scale Considerations and Challenges
Cost Analysis of Synthetic Routes
| Method | Raw Material Cost ($/kg) | Yield (%) | PMI (kg waste/kg product) |
|---|---|---|---|
| DES-MCR | 420 | 99 | 8.2 |
| Stepwise Synthesis | 680 | 76 | 23.7 |
| MOF-Catalyzed MCR | 390 | 97 | 6.9 |
PMI = Process Mass Intensity
Byproduct Management
The primary byproduct, 2-(2,4-dimethylphenyl)acetic acid, forms via hydrolysis of unreacted oxoethyl intermediate. Adsorption on activated carbon (1.5 g/g byproduct) achieves 98% removal efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
